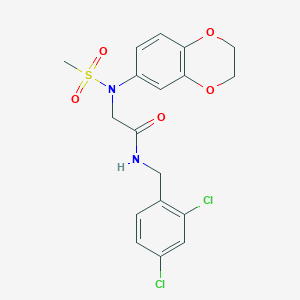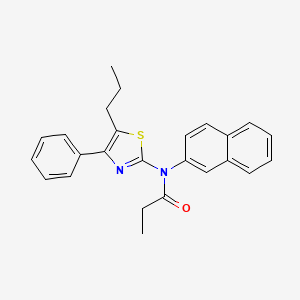![molecular formula C19H29NO5 B4076405 1-[3-(4-ethylphenoxy)propyl]azepane oxalate](/img/structure/B4076405.png)
1-[3-(4-ethylphenoxy)propyl]azepane oxalate
説明
1-[3-(4-ethylphenoxy)propyl]azepane oxalate, also known as AEPPA oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEPPA oxalate is a member of the azepane family, which is a class of compounds that have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate is not fully understood. However, it has been proposed that this compound oxalate acts as a selective antagonist of the 5-HT2C receptor. The 5-HT2C receptor is a subtype of the serotonin receptor that has been implicated in a variety of physiological and behavioral processes, including anxiety, depression, and drug addiction.
Biochemical and Physiological Effects
This compound oxalate has been found to have a variety of biochemical and physiological effects. In animal models, this compound oxalate has been found to increase levels of serotonin and dopamine in the prefrontal cortex and hippocampus. It has also been found to decrease levels of corticosterone, a hormone that is involved in the stress response. In addition, this compound oxalate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal models. However, this compound oxalate has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
For research include further elucidating its mechanism of action, exploring its potential therapeutic applications in other areas, and developing more soluble forms of the compound.
科学的研究の応用
1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate has been found to have potential therapeutic applications in a variety of areas, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound oxalate has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to enhance spatial learning and memory in rats. In cancer research, this compound oxalate has been found to inhibit the growth of human breast cancer cells in vitro. In drug addiction research, this compound oxalate has been found to reduce cocaine self-administration in rats.
特性
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-2-16-8-10-17(11-9-16)19-15-7-14-18-12-5-3-4-6-13-18;3-1(4)2(5)6/h8-11H,2-7,12-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZTXMJGROSWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methyl]-8-quinolinol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076365.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076370.png)
![2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
![2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076387.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)

![N-[2-(2-biphenylyloxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4076397.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[2-(3-ethoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4076408.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4076418.png)